molecular formula C11H23IO2Sn B14441869 Stannane, (iodoacetoxy)tripropyl- CAS No. 73927-92-1

Stannane, (iodoacetoxy)tripropyl-

Cat. No.: B14441869
CAS No.: 73927-92-1
M. Wt: 432.91 g/mol
InChI Key: SFPMTXHMUNJKGU-UHFFFAOYSA-M
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Description

Stannane, (iodoacetoxy)tripropyl- is an organotin compound characterized by the presence of a tin atom bonded to three propyl groups and an iodoacetoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, (iodoacetoxy)tripropyl- typically involves the reaction of tripropyltin hydride with iodoacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a palladium or copper catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of stannane, (iodoacetoxy)tripropyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Stannane, (iodoacetoxy)tripropyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of stannane, (iodoacetoxy)tripropyl- include halides, oxidizing agents, and reducing agents. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from the reactions of stannane, (iodoacetoxy)tripropyl- depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of organotin compounds, while oxidation reactions can produce tin oxides .

Properties

CAS No.

73927-92-1

Molecular Formula

C11H23IO2Sn

Molecular Weight

432.91 g/mol

IUPAC Name

tripropylstannyl 2-iodoacetate

InChI

InChI=1S/3C3H7.C2H3IO2.Sn/c3*1-3-2;3-1-2(4)5;/h3*1,3H2,2H3;1H2,(H,4,5);/q;;;;+1/p-1

InChI Key

SFPMTXHMUNJKGU-UHFFFAOYSA-M

Canonical SMILES

CCC[Sn](CCC)(CCC)OC(=O)CI

Origin of Product

United States

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